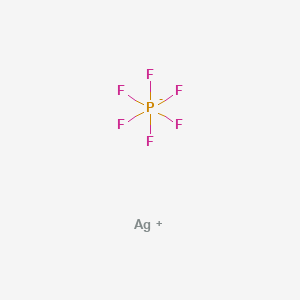

Silver hexafluorophosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

silver;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.F6P/c;1-7(2,3,4,5)6/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQBROMTFBBDHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[P-](F)(F)(F)(F)F.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgPF6, AgF6P | |

| Record name | silver hexafluorophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_hexafluorophosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885326 | |

| Record name | Silver hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.832 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26042-63-7 | |

| Record name | Silver hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26042-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphate(1-), hexafluoro-, silver(1+) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026042637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphate(1-), hexafluoro-, silver(1+) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver (I) hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Silver Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silver hexafluorophosphate (B91526) (AgPF₆) is a versatile and widely utilized reagent in inorganic and organometallic chemistry, primarily valued for its ability to abstract halides and introduce the weakly coordinating hexafluorophosphate anion. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of silver hexafluorophosphate. Detailed experimental protocols for various synthetic routes are presented, alongside a comparative analysis of their yields and purities. Furthermore, this guide outlines the key analytical techniques employed for the characterization of AgPF₆, including spectroscopic and elemental analysis, and provides typical data for verification of the compound's identity and purity.

Introduction

This compound is an inorganic compound with the chemical formula AgPF₆. It is a white, crystalline solid that is soluble in many organic solvents, a property that enhances its utility in a wide range of chemical transformations.[1] The primary application of AgPF₆ lies in its capacity to replace halide ligands with the non-coordinating hexafluorophosphate anion (PF₆⁻), a reaction driven by the precipitation of the corresponding silver halide.[2] This halide abstraction capability is crucial for the generation of cationic metal complexes and reactive intermediates in organic synthesis. This guide aims to provide researchers and professionals in the chemical and pharmaceutical sciences with a detailed resource on the preparation and analysis of this important reagent.

Synthesis of this compound

Several methods have been developed for the synthesis of this compound, each with its own advantages and disadvantages in terms of yield, purity, and scalability. The most common methods involve metathetic reactions, direct reaction with hexafluorophosphoric acid, and solid-state syntheses.

Metathetic Reaction in Acetonitrile (B52724)

A widely used and efficient method for preparing high-purity this compound is the metathetic reaction between ammonium (B1175870) hexafluorophosphate (NH₄PF₆) and silver nitrate (B79036) (AgNO₃) in an acetonitrile medium.[2] This one-step, room-temperature procedure offers good yields and a straightforward work-up.

Experimental Protocol:

-

In a nitrogen-filled glovebox or under an inert atmosphere, dissolve calculated amounts of ammonium hexafluorophosphate (0.1 to 6 moles) in 10 to 50 mL of dry acetonitrile.

-

In a separate flask, dissolve an equimolar amount of silver nitrate in 10 to 50 mL of dry acetonitrile.

-

Slowly add the silver nitrate solution to the ammonium hexafluorophosphate solution with continuous stirring at room temperature (25-30 °C).

-

A white precipitate of ammonium nitrate will form instantaneously.

-

Filter the reaction mixture under a nitrogen atmosphere to remove the ammonium nitrate precipitate. Wash the precipitate with small aliquots of dry acetonitrile.

-

Combine the filtrate and washings. The acetonitrile is then removed under vacuum by connecting the flask to a trap cooled with liquid nitrogen, leaving behind the white, solid this compound.

-

The crude product is then dried under vacuum.

Purification:

The resulting this compound can be further purified by recrystallization. Dissolve the crude product in a minimal amount of acetonitrile and induce crystallization by the addition of acetone (B3395972) or methanol. The recrystallized salt is then collected by filtration and dried under vacuum. A yield of approximately 90% can be expected for the recrystallized product.

Aqueous Synthesis from Silver Nitrate and Potassium Hexafluorophosphate

For larger-scale industrial production, an aqueous route is often preferred due to its cost-effectiveness and operational simplicity. This method involves the reaction of silver nitrate with potassium hexafluorophosphate (KPF₆) in water.[3]

Experimental Protocol:

-

Dissolve silver nitrate and an equimolar amount of potassium hexafluorophosphate in deionized water in separate vessels.

-

With stirring, add the potassium hexafluorophosphate solution to the silver nitrate solution.

-

A white precipitate of this compound will form immediately due to its lower solubility in water compared to potassium nitrate.

-

Maintain the reaction temperature between 0-25 °C to minimize thermal decomposition.

-

Continue stirring for 1-2 hours to ensure complete precipitation.

-

Collect the this compound precipitate by filtration.

-

Wash the precipitate with cold deionized water to remove any remaining potassium nitrate.

-

Dry the product under vacuum.

Reaction of Silver(I) Oxide with Hexafluorophosphoric Acid

A method that can yield a product of superior purity involves the direct reaction of silver(I) oxide (Ag₂O) with hexafluorophosphoric acid (HPF₆).[3] However, this method requires careful handling of the corrosive acid.

Experimental Protocol:

-

In a suitable reaction vessel, suspend silver(I) oxide in deionized water.

-

Slowly add a stoichiometric amount of hexafluorophosphoric acid to the suspension with vigorous stirring. The reaction is typically carried out at a slightly elevated temperature (20-40 °C).

-

The silver(I) oxide will react to form soluble this compound.

-

Filter the solution to remove any unreacted starting material.

-

The this compound can be isolated by evaporation of the water under reduced pressure.

-

The resulting solid should be dried under vacuum.

Solid-State Synthesis

Solid-state methods offer alternative routes to high-purity this compound. One such method involves the reaction of silver fluoride (B91410) (AgF) with phosphorus pentafluoride (PF₅).

Experimental Protocol:

-

In a high-pressure reactor, place a stoichiometric amount of silver fluoride.

-

Introduce phosphorus pentafluoride gas into the reactor.

-

Heat the reactor to 200-300 °C under a pressure of 2-5 atmospheres.

-

Maintain these conditions until the reaction is complete.

-

Cool the reactor and carefully vent the excess PF₅ gas.

-

The resulting this compound powder is then collected.

Comparative Data of Synthesis Methods

The choice of synthesis method often depends on the desired scale, purity requirements, and available resources. The following table summarizes the key quantitative data for the different synthetic approaches.

| Synthesis Method | Starting Materials | Solvent | Typical Yield | Purity | Key Considerations |

| Metathetic Reaction | NH₄PF₆, AgNO₃ | Acetonitrile | ~90% (recrystallized) | High | Requires inert atmosphere and dry solvents. |

| Aqueous Synthesis | KPF₆, AgNO₃ | Water | High (precipitation) | Good | Scalable and cost-effective; purity may be lower than non-aqueous methods. |

| Acid-Base Reaction | Ag₂O, HPF₆ | Water | >97% | High | Requires careful handling of corrosive hexafluorophosphoric acid. |

| Solid-State Synthesis | AgF, PF₅ | None | - | High | Requires specialized high-pressure and high-temperature equipment. |

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are commonly employed.

Spectroscopic Analysis

4.1.1. Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the presence of the hexafluorophosphate anion. The PF₆⁻ ion exhibits characteristic strong absorption bands due to P-F stretching and F-P-F bending vibrations.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| P-F Stretch (ν₃) | ~840 |

| F-P-F Bend (ν₄) | ~560 |

Experimental Protocol (KBr Pellet Method):

-

Thoroughly grind a small amount of the dried this compound sample with dry potassium bromide (KBr) in an agate mortar and pestle. A typical ratio is 1-2 mg of sample to 100-200 mg of KBr.

-

Place the ground mixture into a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F and ³¹P NMR spectroscopy are powerful techniques for characterizing the hexafluorophosphate anion.

-

¹⁹F NMR: The ¹⁹F NMR spectrum of the PF₆⁻ anion typically shows a doublet due to the coupling between the fluorine and phosphorus nuclei.

-

³¹P NMR: The ³¹P NMR spectrum of the PF₆⁻ anion exhibits a septet, resulting from the coupling of the phosphorus nucleus with six equivalent fluorine nuclei.

| Nucleus | Typical Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |

| ¹⁹F | ~ -71 ppm (relative to CFCl₃) | Doublet | ¹J(P-F) ≈ 710 Hz |

| ³¹P | ~ -144 ppm (relative to 85% H₃PO₄) | Septet | ¹J(P-F) ≈ 710 Hz |

Experimental Protocol:

-

Dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., acetonitrile-d₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹⁹F and ³¹P NMR spectra on a high-resolution NMR spectrometer.

Elemental Analysis

Elemental analysis provides quantitative confirmation of the elemental composition of the synthesized this compound.

| Element | Theoretical (%) |

| Ag | 42.66 |

| P | 12.24 |

| F | 45.09 |

Experimental Protocol:

-

Submit a pure, dry sample of the synthesized this compound to a qualified analytical laboratory for elemental analysis (C, H, N, S, and ICP-AES or other methods for Ag, P, and F).

-

Compare the experimentally determined weight percentages of each element to the theoretical values.

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented experimental protocols offer practical guidance for the preparation of this valuable reagent by various methods, allowing researchers to choose the most suitable approach based on their specific needs. The characterization data and workflows serve as a reference for verifying the identity and purity of the synthesized product. With its unique properties, this compound will undoubtedly continue to be a cornerstone reagent in the advancement of chemical synthesis and materials science.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Silver Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver hexafluorophosphate (B91526) (AgPF₆) is an inorganic salt that has found considerable utility in synthetic chemistry, particularly as a catalyst and as a reagent for halide abstraction.[1] Its efficacy in these roles is intrinsically linked to its molecular structure and the nature of the chemical bonds it forms. This technical guide provides a comprehensive overview of the structural and bonding characteristics of silver hexafluorophosphate, supported by crystallographic and spectroscopic data. The information is presented to aid researchers in understanding its reactivity and in designing novel synthetic methodologies.

Molecular Structure

The solid-state structure of this compound is characterized by a well-defined crystalline lattice. The fundamental structural features have been elucidated primarily through single-crystal X-ray diffraction studies.

Crystal Structure

This compound crystallizes in the cubic crystal system, belonging to the Fm-3m space group.[2] This high-symmetry space group is indicative of a highly ordered and densely packed structure. The arrangement of the ions can be described as a rock salt (NaCl) type lattice, where the silver cations (Ag⁺) and the hexafluorophosphate anions (PF₆⁻) occupy the lattice points in a face-centered cubic arrangement.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Cubic | [2] |

| Space Group | Fm-3m | [2] |

| Lattice Parameter (a) | 7.5508 Å | |

| Temperature | 25 °C | |

| Refinement R-value | 0.0812 | |

| Refinement Rw-value | 0.0644 |

Coordination Geometry and Bond Parameters

Within the crystal lattice, both the silver and phosphorus atoms exhibit octahedral coordination. The silver cation is surrounded by six fluorine atoms from neighboring hexafluorophosphate anions, and the phosphorus atom is covalently bonded to six fluorine atoms.

The bonding within the hexafluorophosphate anion is robust, with the P-F bonds being covalent in nature. In contrast, the interaction between the silver cation and the hexafluorophosphate anion is primarily ionic. There is no direct covalent bond between the silver and phosphorus atoms. The Ag⁺ and PF₆⁻ ions are held together by electrostatic forces. The fluorine atoms of the PF₆⁻ anion can be considered to weakly coordinate to the silver cation.

Table 2: Key Bond Lengths in this compound

| Bond | Bond Length (Å) | Reference |

| P-F | 1.56 | |

| P-F | 1.59 | |

| Ag…F | ~2.43 - 2.49 | [2] |

It is important to note that in the crystal structure of AgPF₆, the hexafluorophosphate anion exhibits orientational disorder. This means that the PF₆⁻ octahedra are not perfectly aligned in a single orientation throughout the crystal but can adopt multiple, symmetry-related orientations.

Coordination environment in this compound.

Bonding Characteristics

The nature of the chemical bonding in this compound dictates its chemical and physical properties. A combination of ionic and covalent interactions governs the overall structure.

Ionic Bonding

The primary interaction between the silver cation (Ag⁺) and the hexafluorophosphate anion (PF₆⁻) is electrostatic. The large electronegativity difference between the cationic silver and the anionic fluoro-complex leads to a significant ionic character in the Ag…F interactions. This ionic nature is responsible for the salt-like properties of the compound, such as its crystalline nature and solubility in polar solvents.

Covalent Bonding in the Hexafluorophosphate Anion

Within the hexafluorophosphate anion, the phosphorus-fluorine bonds are strong and covalent. The phosphorus atom is in a +5 oxidation state and forms six equivalent, highly polarized covalent bonds with the fluorine atoms. The octahedral geometry of the PF₆⁻ anion is a consequence of sp³d² hybridization of the phosphorus atomic orbitals. This robust covalent framework makes the PF₆⁻ anion a weakly coordinating and chemically stable species, which is a key feature for its use in catalysis and as a counterion for reactive cations.

Computational studies on the electronic structure of similar systems suggest that the bonding can be described by a combination of σ-donation from the ligand (in this case, F⁻) to the metal (P⁵⁺) and some degree of π-backbonding. A detailed computational analysis of the electronic structure of AgPF₆ would provide deeper insights into the nature of these interactions.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the laboratory-scale synthesis of this compound is through a metathesis reaction between silver nitrate (B79036) (AgNO₃) and ammonium (B1175870) hexafluorophosphate (NH₄PF₆) in an appropriate solvent, such as acetonitrile (B52724).[3]

Protocol:

-

Dissolution of Reactants: Dissolve equimolar amounts of silver nitrate and ammonium hexafluorophosphate separately in minimal amounts of dry acetonitrile.

-

Reaction Mixture: Slowly add the ammonium hexafluorophosphate solution to the stirred silver nitrate solution at room temperature.

-

Precipitation: A white precipitate of this compound will form immediately. The reaction is driven by the low solubility of AgPF₆ in acetonitrile compared to the reactants and the ammonium nitrate byproduct.

-

Isolation: The precipitate is collected by filtration, washed with small portions of cold, dry acetonitrile to remove any unreacted starting materials and the soluble ammonium nitrate byproduct.

-

Drying: The product is then dried under vacuum to remove any residual solvent. The resulting this compound should be a white, crystalline solid.

Synthesis workflow for this compound.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of crystalline solids.

Methodology:

-

Crystal Growth: Suitable single crystals of this compound are grown, for example, by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a specific temperature (e.g., 25 °C) to minimize thermal vibrations. Monochromatic X-ray radiation (e.g., Mo Kα) is used to irradiate the crystal.

-

Diffraction Pattern: The crystal is rotated, and the diffraction pattern of X-rays is collected on a detector.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and the symmetry of the crystal. The positions of the atoms within the unit cell are then determined by solving the phase problem. The structural model is refined against the experimental data to obtain accurate bond lengths, bond angles, and other structural parameters.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the bonding and local environment of the atoms in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful tool for probing the local environment of phosphorus and fluorine nuclei.

-

³¹P Solid-State NMR: The ³¹P nucleus is NMR active (spin I = 1/2) and provides a single resonance for the hexafluorophosphate anion.[4] Due to the coupling with six equivalent fluorine atoms (spin I = 1/2), the ³¹P signal is expected to be a septet. The chemical shift is characteristic of the PF₆⁻ anion and is typically observed in the region of -140 to -150 ppm relative to 85% H₃PO₄.

-

¹⁹F Solid-State NMR: The ¹⁹F nucleus is also NMR active (spin I = 1/2) and highly sensitive. The ¹⁹F NMR spectrum would show a doublet due to coupling with the ³¹P nucleus. The chemical shift provides information about the electronic environment of the fluorine atoms.

Table 3: Expected NMR Spectroscopic Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | J-Coupling |

| ³¹P | ~ -145 | Septet | ¹J(P-F) |

| ¹⁹F | Doublet | ¹J(F-P) |

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule. For the hexafluorophosphate anion, which has octahedral (Oₕ) symmetry, group theory predicts the following vibrational modes:

-

Raman Active: ν₁(A₁g), ν₂(E₉), ν₅(F₂g)

-

IR Active: ν₃(F₁u), ν₄(F₁u)

-

Inactive: ν₆(F₂u)

The observation of these modes and their positions in the spectra can confirm the octahedral geometry of the PF₆⁻ anion and provide information about any distortions from ideal symmetry in the crystal lattice.

Table 4: Expected Vibrational Modes for the Hexafluorophosphate Anion

| Mode | Symmetry | Description | Expected Wavenumber (cm⁻¹) | Activity |

| ν₁ | A₁g | Symmetric P-F stretch | ~740 | Raman |

| ν₂ | E₉ | Symmetric F-P-F bend | ~570 | Raman |

| ν₃ | F₁u | Asymmetric P-F stretch | ~840 | IR |

| ν₄ | F₁u | Asymmetric F-P-F bend | ~560 | IR |

| ν₅ | F₂g | Asymmetric F-P-F bend | ~470 | Raman |

| ν₆ | F₂u | Asymmetric F-P-F bend | ~350 | Inactive |

Conclusion

This compound possesses a well-defined cubic crystal structure characterized by ionic interactions between silver cations and octahedral hexafluorophosphate anions. The robust covalent bonding within the PF₆⁻ anion contributes to its stability and weakly coordinating nature, which are crucial for its applications in synthesis. The structural and bonding parameters, elucidated through X-ray crystallography and supported by spectroscopic data, provide a solid foundation for understanding the reactivity of this important inorganic salt and for its rational application in chemical research and development. Further computational studies would be beneficial to provide a more detailed picture of the electronic structure and the nature of the Ag…F interactions.

References

A Technical Guide to the Solubility of Silver Hexafluorophosphate in Organic Solvents for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of silver hexafluorophosphate (B91526) (AgPF₆) in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document consolidates available solubility data, outlines a detailed experimental protocol for its determination, and illustrates the role of AgPF₆ in key organic reactions through mechanistic diagrams. The information presented herein is intended to facilitate the effective use of this versatile reagent in synthetic chemistry and materials science.

Introduction

Silver hexafluorophosphate is a widely utilized reagent in inorganic and organometallic chemistry.[1][2] Its utility stems from the weakly coordinating nature of the hexafluorophosphate anion (PF₆⁻), which allows for the generation of highly reactive cationic species in solution.[3] A key physical property governing its application is its solubility in organic solvents. This guide aims to provide a detailed resource on this topic, addressing the practical needs of laboratory professionals.

Solubility of this compound

This compound is generally soluble in a variety of polar organic solvents.[1][4][5] This solubility is crucial for its application in homogeneous catalysis and as a halide abstractor in organic synthesis.[6][7] Unlike silver nitrate, which has limited solubility in many organic solvents and possesses a coordinating anion, this compound's solubility in weakly basic solvents makes it a superior choice for many applications.[6]

Qualitative Solubility Data

While precise quantitative solubility data for this compound in many organic solvents is not extensively documented in publicly available literature, a qualitative understanding has been established through various chemical supplier information and research articles. The following table summarizes the known qualitative solubility of AgPF₆ in several common organic solvents.

| Solvent | Chemical Formula | Qualitative Solubility |

| Acetonitrile | CH₃CN | Soluble[1][4][5][8] |

| Dichloromethane | CH₂Cl₂ | Soluble[3][9] |

| Chloroform | CHCl₃ | Soluble[9] |

| Acetone | (CH₃)₂CO | Soluble[9] |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble[3] |

| Benzene | C₆H₆ | Soluble[1][4][5][8] |

| Toluene | C₇H₈ | Soluble[1][4][5][8] |

| n-Hexane | C₆H₁₄ | Insoluble[9] |

| Diethyl Ether | (C₂H₅)₂O | Insoluble[9] |

This table is based on information from various chemical suppliers and research articles. The term "Soluble" indicates that the compound dissolves to a practically useful extent for synthetic applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent. This protocol is adapted from general procedures for determining the solubility of inorganic salts and incorporates specific handling requirements for AgPF₆.

Materials and Equipment

-

This compound (AgPF₆), ≥98% purity

-

Anhydrous organic solvent of interest

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or magnetic stirrer with hotplate

-

Schlenk flask or sealed vials

-

Inert gas supply (Argon or Nitrogen)

-

Syringes and needles

-

Syringe filters (PTFE, 0.2 µm)

-

Pre-weighed glass sample vials with caps

-

Oven for drying glassware

Procedure

-

Preparation of Saturated Solution:

-

Thoroughly dry all glassware in an oven and cool under a stream of inert gas.

-

Add a precisely weighed excess amount of this compound to a Schlenk flask.

-

Under an inert atmosphere, add a known volume of the anhydrous organic solvent to the flask.

-

Seal the flask and place it in a temperature-controlled shaker or on a magnetic stirrer.

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure saturation. The system should be protected from light due to the light sensitivity of silver salts.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe, avoiding any undissolved solid.

-

Attach a 0.2 µm PTFE syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed, dry glass sample vial. Immediately cap the vial to prevent solvent evaporation.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the vial under a gentle stream of inert gas or in a vacuum oven at a temperature below the decomposition point of AgPF₆ (102 °C).

-

Once the solvent is completely removed, reweigh the vial containing the dry AgPF₆ residue.

-

The mass of the dissolved AgPF₆ is the final mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the solution minus the mass of the dissolved AgPF₆.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

-

Solubility ( g/100 g solvent): (Mass of dissolved AgPF₆ / Mass of solvent) x 100

-

Solubility (mol/L): (Moles of dissolved AgPF₆ / Volume of solution collected in L)

-

Role in Organic Synthesis: Mechanistic Insights

This compound is a powerful tool in organic synthesis, primarily acting as a halide abstraction agent and a Lewis acid catalyst.

Halide Abstraction

A common application of AgPF₆ is to abstract a halide anion from a neutral metal complex or an organic substrate, generating a reactive cationic intermediate. The driving force for this reaction is the precipitation of the insoluble silver halide (AgX).[6]

Caption: Halide abstraction mechanism using this compound.

Catalysis of Glycosylation Reactions

In carbohydrate chemistry, AgPF₆ can be used to promote glycosylation reactions. It acts as a thiophilic activator for thioglycoside donors, facilitating the formation of a glycosidic bond. The silver ion coordinates to the sulfur atom of the thioglycoside, making the anomeric carbon more electrophilic and susceptible to nucleophilic attack by an acceptor alcohol.

Caption: AgPF₆-catalyzed activation and glycosylation of a thioglycoside donor.

Experimental Workflow for a Catalyzed Reaction

The following diagram illustrates a general experimental workflow for a reaction utilizing this compound as a catalyst.

Caption: General experimental workflow for a reaction catalyzed by AgPF₆.

Safety and Handling

This compound is a corrosive and moisture-sensitive solid.[10] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is also light-sensitive and should be stored in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere.

Conclusion

This compound is a valuable reagent in modern synthetic chemistry, largely due to its solubility in a range of organic solvents and the non-coordinating nature of its anion. While quantitative solubility data remains sparse, its qualitative solubility profile allows for its effective use in numerous applications. The provided experimental protocol offers a reliable method for determining its solubility in specific solvents, and the mechanistic diagrams illustrate its key roles in halide abstraction and glycosylation reactions. Proper handling and storage are essential for ensuring the safe and effective use of this compound.

References

- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. buy best this compound Powder - FUNCMATER [funcmater.com]

- 3. Buy this compound | 26042-63-7 [smolecule.com]

- 4. chemwhat.com [chemwhat.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Multifaceted role of silver salts as ligand scavengers and different behavior of nickel and palladium complexes: beyond halide abstraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 9. rsc.org [rsc.org]

- 10. Mechanism of Glycosylation - ChemistryViews [chemistryviews.org]

The Genesis of a Key Reagent: The History and Discovery of Silver Hexafluorophosphate

A cornerstone of modern inorganic and organometallic chemistry, silver hexafluorophosphate (B91526) (AgPF₆) has played a pivotal role in the synthesis of a vast array of compounds, particularly in the development of novel catalytic systems and advanced materials. This technical guide delves into the history of its discovery, its fundamental properties, and the key experimental protocols for its synthesis, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile reagent.

The emergence of silver hexafluorophosphate is intrinsically linked to the broader quest for non-coordinating anions in the mid-20th century.[1] Chemists sought anions with a diffuse charge and low nucleophilicity to stabilize highly reactive cationic metal complexes without interfering with their reactivity. The hexafluorophosphate anion (PF₆⁻) proved to be an excellent candidate.

While the exact first synthesis of this compound is not definitively documented in a single seminal publication, its development can be traced back to the pioneering work on organophosphorus fluorine compounds. The early methodologies for producing hexafluorophosphate salts involved the reaction of phosphorus pentachloride (PCl₅) with alkali or ammonium (B1175870) halides in the presence of hydrofluoric acid (HF).[1][2] The specific synthesis of the silver salt, AgPF₆, arose from the necessity to abstract halide ligands from transition metal complexes, a process that is efficiently driven by the precipitation of the insoluble silver halide.[3]

A significant advancement in the preparation of this compound was the development of a metathesis reaction between a soluble silver salt, typically silver nitrate (B79036) (AgNO₃), and a hexafluorophosphate salt, such as ammonium hexafluorophosphate (NH₄PF₆).[4][5] This method, often carried out in a suitable organic solvent like acetonitrile, offers a straightforward and high-yielding route to the desired product.[4][5]

Physicochemical Properties

This compound is a white to off-white crystalline solid that is sensitive to light and moisture.[6][7] It is soluble in a range of organic solvents, a property crucial for its application in various reaction media.[6][7][8][9][10][11][12][13]

| Property | Value | Reference(s) |

| Chemical Formula | AgPF₆ | [3] |

| Molar Mass | 252.83 g/mol | [9] |

| Melting Point | 102 °C (decomposes) | [9][10] |

| Appearance | White to off-white or yellow to pale brown powder | [6][9] |

| Solubility | Soluble in water, acetonitrile, benzene, and toluene. | [6][7][8][10][11][12][13] |

Spectroscopic Characterization

The structure and purity of this compound are routinely confirmed by various spectroscopic techniques, most notably infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

| Spectroscopic Data | |

| Infrared (IR) Spectroscopy | The IR spectrum of solid AgPF₆ is characterized by strong absorption bands associated with the P-F stretching and bending vibrations of the octahedral PF₆⁻ anion. The primary P-F stretching vibration (ν₃) typically appears as a strong, broad band in the region of 840 cm⁻¹, while the F-P-F bending vibration (ν₄) is observed around 558 cm⁻¹. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ³¹P NMR: The phosphorus-31 NMR spectrum of AgPF₆ in a suitable deuterated solvent (e.g., CDCl₃) exhibits a characteristic septet centered at approximately -144 ppm. This splitting pattern arises from the coupling of the phosphorus nucleus with the six equivalent fluorine nuclei (¹J(P,F) ≈ 710 Hz). ¹⁹F NMR: The fluorine-19 NMR spectrum shows a doublet centered around -73 ppm, resulting from the coupling of the fluorine nuclei with the phosphorus nucleus (¹J(F,P) ≈ 710 Hz). |

Key Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common and effective procedures.

Synthesis of this compound via Metathesis Reaction

This protocol is adapted from the work of Padma (1988) and offers a high-yield synthesis at room temperature.[4][5]

Reactants:

-

Silver nitrate (AgNO₃)

-

Ammonium hexafluorophosphate (NH₄PF₆)

-

Acetonitrile (CH₃CN), anhydrous

Procedure:

-

In a nitrogen-filled glovebox or under an inert atmosphere, dissolve a calculated amount of ammonium hexafluorophosphate in anhydrous acetonitrile.

-

In a separate flask, dissolve an equimolar amount of silver nitrate in anhydrous acetonitrile.

-

Slowly add the silver nitrate solution to the ammonium hexafluorophosphate solution with constant stirring.

-

A white precipitate of ammonium nitrate (NH₄NO₃) will form immediately.

-

Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Filter the mixture through a fine porosity sintered glass funnel to remove the ammonium nitrate precipitate.

-

The filtrate, containing the dissolved this compound, is collected.

-

The solvent is removed under reduced pressure to yield this compound as a white solid.

-

The product can be further purified by recrystallization from a suitable solvent system, such as acetonitrile/diethyl ether.

Solid-State Synthesis from Silver(I) Fluoride (B91410) and Phosphorus Pentafluoride

This method involves the direct reaction of silver(I) fluoride with phosphorus pentafluoride gas at elevated temperatures and is suitable for obtaining high-purity, crystalline this compound.[1]

Reactants:

-

Silver(I) fluoride (AgF)

-

Phosphorus pentafluoride (PF₅) gas

Procedure:

-

Place a known amount of dry silver(I) fluoride in a reaction vessel made of a material resistant to fluorine-containing gases (e.g., a nickel or Monel tube).

-

Evacuate the reaction vessel to remove any air and moisture.

-

Introduce phosphorus pentafluoride gas into the vessel. The reaction is typically carried out at elevated temperatures (e.g., 100-200 °C) and may require elevated pressure to proceed efficiently.

-

Maintain the reaction conditions for a sufficient time to ensure complete conversion. The reaction progress can be monitored by the pressure change within the vessel.

-

After the reaction is complete, cool the vessel to room temperature.

-

Carefully vent the excess, unreacted phosphorus pentafluoride gas.

-

The solid product, this compound, can be recovered from the reaction vessel.

Applications in Research and Development

The utility of this compound stems from its ability to act as a halide abstraction agent and as a source of a weakly coordinating anion. This has led to its widespread use in:

-

Organometallic Chemistry: Facilitating the synthesis of cationic organometallic complexes by abstracting halide ligands. These cationic species are often highly active catalysts.[3]

-

Catalysis: Serving as a co-catalyst or catalyst precursor in a variety of organic transformations, including polymerizations, isomerizations, and carbon-carbon bond-forming reactions.

-

Supramolecular Chemistry: Acting as a source of silver ions for the construction of coordination polymers and other supramolecular assemblies.

-

Drug Development: While not a therapeutic agent itself, AgPF₆ is a valuable tool in the synthesis of complex organic molecules that may have pharmaceutical applications. Its ability to promote specific reactions under mild conditions is highly advantageous in multi-step synthetic sequences.

Conclusion

From its origins in the quest for non-coordinating anions to its current status as an indispensable reagent, this compound has had a profound impact on modern chemistry. Its unique combination of properties—solubility in organic solvents, the weakly coordinating nature of its anion, and its ability to abstract halides—has enabled the synthesis and study of countless novel compounds and catalytic systems. A thorough understanding of its history, properties, and synthetic methodologies is essential for researchers and scientists seeking to leverage its full potential in their work.

References

- 1. Buy this compound | 26042-63-7 [smolecule.com]

- 2. Hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Toxicity of phosphor esters: Willy Lange (1900-1976) and Gerda von Krueger (1907-after 1970) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. rsc.org [rsc.org]

- 12. Toxicity of phosphor esters: Willy Lange (1900–1976) and Ge...: Ingenta Connect [ingentaconnect.com]

- 13. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

An In-depth Technical Guide to Silver Hexafluorophosphate (CAS No. 26042-63-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silver hexafluorophosphate (B91526) (AgPF₆) is a versatile and powerful reagent in modern chemistry, prized for its ability to facilitate a range of transformations crucial to synthetic chemistry and materials science. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its utility in research and development. Detailed experimental protocols for its principal uses—halide abstraction, oxidation reactions, and catalysis—are provided, alongside visualizations of reaction workflows and mechanisms to facilitate a deeper understanding of its reactivity.

Chemical and Physical Properties

Silver hexafluorophosphate is an off-white to beige, light-sensitive, and moisture-sensitive crystalline solid.[1] Its key physical and chemical properties are summarized in the table below. The hexafluorophosphate anion (PF₆⁻) is weakly coordinating, a characteristic that is central to the reactivity of this salt.[2] This property allows for the generation of highly reactive, coordinatively unsaturated cationic species in solution.

| Property | Value | References |

| CAS Number | 26042-63-7 | [3] |

| Molecular Formula | AgPF₆ | [4] |

| Molar Mass | 252.83 g/mol | [3] |

| Appearance | Off-white to light beige powder | [2] |

| Melting Point | 102 °C (decomposes) | |

| Solubility | Soluble in organic solvents such as acetonitrile, toluene, and benzene. Soluble in water. | |

| Sensitivity | Light and moisture sensitive | [1] |

| ¹⁹F NMR | Singlet around -71 ppm | [1] |

| ³¹P NMR | Septet around -144 ppm | [5][6] |

Synthesis of this compound

Several methods are available for the synthesis of this compound. A common and straightforward laboratory preparation involves the reaction of a silver(I) salt with hexafluorophosphoric acid.

Experimental Protocol: Synthesis from Silver(I) Oxide

This protocol describes the synthesis of this compound from silver(I) oxide and hexafluorophosphoric acid.

Materials:

-

Silver(I) oxide (Ag₂O)

-

Hexafluorophosphoric acid (HPF₆, ~60% in H₂O)

-

Deionized water

-

Diethyl ether

Procedure:

-

In a fume hood, carefully add a stoichiometric amount of silver(I) oxide to a solution of hexafluorophosphoric acid with stirring. The reaction is exothermic.

-

Once the reaction has subsided and all the silver oxide has dissolved, the resulting solution is filtered to remove any unreacted starting material.

-

The filtrate is concentrated under reduced pressure to afford a crude solid.

-

The solid is washed with cold diethyl ether to remove any residual acid and other impurities.

-

The purified this compound is dried under vacuum in the dark to yield an off-white solid.

Note: Due to the hazardous nature of hexafluorophosphoric acid, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Key Applications and Experimental Protocols

This compound's utility stems primarily from its role as a halide abstractor, an oxidant, and a catalyst.

Halide Abstraction

A primary application of this compound is the abstraction of halide ligands from metal complexes or organic substrates.[2] The driving force for this reaction is the precipitation of the insoluble silver halide (AgX, where X = Cl, Br, I), which shifts the equilibrium towards the formation of the cationic species.[2]

This protocol details the synthesis of [Re(CO)₅(CH₃CN)]PF₆ from Re(CO)₅Br using this compound for halide abstraction.[2]

Materials:

-

Pentacarbonyl(bromo)rhenium(I) (Re(CO)₅Br)

-

This compound (AgPF₆)

-

Acetonitrile (CH₃CN), anhydrous

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Re(CO)₅Br in anhydrous acetonitrile.

-

In a separate flask, dissolve a stoichiometric equivalent of this compound in anhydrous acetonitrile.

-

Slowly add the AgPF₆ solution to the stirred solution of Re(CO)₅Br at room temperature.

-

A white precipitate of silver bromide (AgBr) will form immediately.

-

Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Filter the mixture through a fine frit or Celite to remove the AgBr precipitate.

-

The filtrate, containing the desired [Re(CO)₅(CH₃CN)]PF₆ complex, can be concentrated under reduced pressure to yield the product as a crystalline solid.

Oxidation Reactions

This compound can act as a one-electron oxidant, with the concomitant reduction of Ag(I) to elemental silver (Ag(0)).[2] This is particularly useful for the oxidation of organometallic compounds, such as metallocenes.

This protocol describes the oxidation of ferrocene (B1249389) to the stable ferrocenium (B1229745) cation, which is then precipitated as the hexafluorophosphate salt.[2]

Materials:

-

Ferrocene (Fe(C₅H₅)₂)

-

This compound (AgPF₆)

-

Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

-

Dissolve ferrocene in dichloromethane in a round-bottom flask. The solution will be orange.

-

In a separate flask, dissolve an equimolar amount of this compound in dichloromethane.

-

Slowly add the AgPF₆ solution to the stirred ferrocene solution at room temperature.

-

The color of the solution will change from orange to a deep blue-green, indicating the formation of the ferrocenium cation. A grey precipitate of elemental silver will also form.

-

Stir the reaction mixture for 30 minutes at room temperature.

-

Filter the reaction mixture to remove the precipitated silver.

-

The filtrate can be concentrated under reduced pressure, and the resulting ferrocenium hexafluorophosphate can be precipitated by the addition of a non-polar solvent like diethyl ether or hexanes.

-

Collect the blue-green solid by filtration and dry under vacuum.

Catalysis

This compound is an effective catalyst for a variety of organic transformations, including sulfimidation, hydrogenation of aldehydes, and hydroacyloxylation of alkynes.[4][7][8] In these reactions, the silver(I) center acts as a Lewis acid to activate the substrates.

This protocol provides a general procedure for the silver-catalyzed transfer hydrogenation of an aldehyde, using benzaldehyde (B42025) as an example.[8]

Materials:

-

This compound (AgPF₆)

-

Ligand (e.g., a phosphine (B1218219) or N-heterocyclic carbene ligand)

-

Benzaldehyde

-

Hydrogen source (e.g., formic acid, isopropanol)

-

Base (if necessary, e.g., an amine)

-

Solvent (e.g., water, toluene)

Procedure:

-

To a reaction vessel, add this compound and the chosen ligand in the desired stoichiometric ratio.

-

Add the solvent and stir to form the catalyst complex.

-

Add the benzaldehyde, the hydrogen source, and the base (if required).

-

Heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, benzyl (B1604629) alcohol, can be isolated by extraction and purified by column chromatography or distillation.

Safety and Handling

This compound is a corrosive and hazardous substance that should be handled with care in a well-ventilated fume hood.[1] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage. Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. It is sensitive to light and moisture and should be stored in a tightly sealed container in a cool, dry, and dark place.[1] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable reagent for a wide array of chemical transformations. Its ability to act as a halide abstractor, a potent oxidant, and a versatile catalyst makes it an indispensable tool for chemists in both academic and industrial research, including those in the field of drug development where the synthesis of complex molecules is paramount. Proper handling and storage are essential to ensure its safe and effective use. The experimental protocols and reaction visualizations provided in this guide are intended to serve as a practical resource for researchers utilizing this powerful chemical.

References

- 1. rsc.org [rsc.org]

- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | AgF6P | CID 168464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. datapdf.com [datapdf.com]

- 7. researchgate.net [researchgate.net]

- 8. A silver-catalyzed transfer hydrogenation of aldehyde in air and water - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Silver Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of silver hexafluorophosphate (B91526) (AgPF₆), a versatile reagent in inorganic and organometallic chemistry. The document details its chemical and physical properties, molecular weight calculation, synthesis protocols, and key applications relevant to research and development.

Core Chemical and Physical Properties

Silver hexafluorophosphate is an inorganic compound valued for its ability to facilitate the exchange of halide ligands with the weakly coordinating hexafluorophosphate anion.[1] This property is crucial in the synthesis of electrophilic cationic complexes.[2]

| Property | Value | Source |

| Chemical Formula | AgPF₆ | [1][3] |

| Molecular Weight | 252.83 g/mol | [1][3] |

| Appearance | Off-white to light beige powder/crystalline solid | [1][2][4] |

| Melting Point | 102 °C (decomposes) | [1][3] |

| Solubility | Soluble in organic solvents (e.g., acetonitrile, benzene, toluene) and water | [1][2][3] |

| CAS Number | 26042-63-7 | [1][5] |

Molecular Weight Calculation

The molecular weight of this compound is determined by the sum of the atomic weights of its constituent atoms.[6]

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) |

| Silver | Ag | 107.8682 | 1 | 107.8682 |

| Phosphorus | P | 30.9738 | 1 | 30.9738 |

| Fluorine | F | 18.9984 | 6 | 113.9904 |

| Total | AgPF₆ | 252.8324 |

Atomic weights are based on IUPAC recommendations.

Key Applications in Research and Development

This compound's unique properties make it a valuable tool in various scientific fields.

-

Halide Abstraction: Its most common application is replacing halide ligands with the non-coordinating hexafluorophosphate anion. This is driven by the precipitation of the corresponding silver halide (e.g., AgBr, AgCl), a reaction crucial for generating reactive cationic metal complexes.[1][2]

-

Catalysis: AgPF₆ serves as a catalyst in several organic reactions, including:

-

Oxidizing Agent: It can act as an oxidant, resulting in the formation of silver metal as a byproduct.[1][3] For instance, it oxidizes ferrocene (B1249389) to ferrocenium (B1229745) hexafluorophosphate in a dichloromethane (B109758) solution.[1]

-

Materials Science: The compound is used in the synthesis of novel materials, such as supramolecular Ag(I) complexes and coordination networks, which have potential applications in electronics and catalysis.[4][7]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are outlined below.

A common and efficient method for preparing high-purity this compound is through a metathetic reaction at room temperature.[8]

Materials:

-

Ammonium (B1175870) hexafluorophosphate (NH₄PF₆)

-

Silver nitrate (B79036) (AgNO₃)

-

Acetonitrile (CH₃CN)

Procedure:

-

Dissolve silver nitrate in a minimal amount of acetonitrile.

-

In a separate vessel, dissolve ammonium hexafluorophosphate in acetonitrile.

-

Slowly add the ammonium hexafluorophosphate solution to the silver nitrate solution with constant stirring.

-

A precipitate of ammonium nitrate (NH₄NO₃) will form.

-

Continue stirring for a designated period to ensure the reaction goes to completion.

-

Filter the reaction mixture to remove the precipitated ammonium nitrate.

-

The filtrate, containing the dissolved this compound, is then concentrated under reduced pressure to yield the solid product.

Caption: Workflow for the synthesis of this compound via a metathetic reaction.

For applications requiring very high purity, solid-state synthesis is an alternative route.[4]

Materials:

-

Silver tetrafluoroborate (B81430) (AgBF₄)

-

Phosphorus pentafluoride (PF₅) gas

Procedure:

-

Place silver tetrafluoroborate in a reaction vessel suitable for high-temperature gas-solid reactions.

-

Heat the AgBF₄ to a temperature range of 150-200°C under a controlled atmosphere. This induces thermal decomposition: AgBF₄ → AgF + BF₃.

-

Introduce phosphorus pentafluoride gas into the reaction chamber.

-

The liberated silver fluoride (B91410) (AgF) reacts with the PF₅ gas to form the this compound product.

-

The resulting crystalline AgPF₆ powder is then cooled and collected.

To achieve higher purity, the crude this compound can be recrystallized.[4]

Materials:

-

Crude this compound

-

Deionized water

Procedure:

-

Dissolve the crude AgPF₆ in a minimal volume of deionized water at an elevated temperature (40-50°C) to create a saturated solution.

-

Once fully dissolved, slowly cool the solution to 5-10°C at a controlled rate (e.g., 0.5-2.0°C per minute).

-

As the solution cools, the solubility of AgPF₆ decreases, leading to the formation of purified crystals while impurities remain in the solution.

-

Collect the crystals by filtration.

-

Dry the purified crystals under vacuum.

Mechanism of Action: Halide Abstraction

The primary utility of this compound in synthetic chemistry is its role in abstracting halide ions. This process is fundamental for the generation of cationic species that can then be used in further reactions.

Caption: The mechanism of halide abstraction by this compound.

Note on Signaling Pathways: While this compound is a critical reagent in chemical synthesis, which may lead to the development of pharmacologically active molecules, current literature does not describe direct, specific interactions of AgPF₆ itself with biological signaling pathways. Its role is primarily as a synthetic tool rather than a bioactive agent in its own right.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. adipogen.com [adipogen.com]

- 3. This compound | 26042-63-7 [chemicalbook.com]

- 4. Buy this compound | 26042-63-7 [smolecule.com]

- 5. This compound | AgF6P | CID 168464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. laboratorynotes.com [laboratorynotes.com]

- 7. This compound 98 26042-63-7 [sigmaaldrich.com]

- 8. tandfonline.com [tandfonline.com]

Silver Hexafluorophosphate: A Technical Guide to a Weakly Coordinating Anion

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Silver hexafluorophosphate (B91526) (AgPF₆) is a versatile and widely utilized reagent in modern chemistry, primarily valued for the weakly coordinating nature of its hexafluorophosphate (PF₆⁻) anion. This property makes it an indispensable tool in inorganic and organometallic synthesis, catalysis, and materials science. This technical guide provides a comprehensive overview of the core properties of silver hexafluorophosphate, detailed experimental protocols for its synthesis and application, and a comparative analysis of its standing among other weakly coordinating anions.

Core Properties of this compound

This compound is a white to off-white, light-sensitive, and hygroscopic crystalline solid. Its fundamental role in synthetic chemistry stems from its ability to abstract halide ligands from metal centers, driven by the precipitation of the corresponding silver halide. This process generates a vacant coordination site on the metal, which can then be occupied by a desired, often weakly coordinating, ligand, or it can lead to the formation of a coordinatively unsaturated, highly reactive cationic species.

Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | AgPF₆ | [1] |

| Molar Mass | 252.83 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 102 °C (decomposes) | [1] |

| Solubility | Soluble in organic solvents (e.g., acetonitrile (B52724), dichloromethane, acetone, nitromethane), and water. Insoluble in non-polar solvents. | [1] |

| Crystal Structure | Cubic | |

| ³¹P NMR (in CD₃CN) | Septet, δ ≈ -144 ppm | [2] |

| ¹⁹F NMR (in CD₃CN) | Doublet, δ ≈ -73 ppm | [3][4] |

| J-coupling (¹J(P-F)) | ~710 Hz | [5] |

The Weakly Coordinating Nature of the Hexafluorophosphate Anion

The utility of this compound is intrinsically linked to the properties of the hexafluorophosphate anion. A weakly coordinating anion (WCA) is a large, charge-diffuse ion that interacts only weakly with cations. This "non-coordinating" behavior is crucial for stabilizing highly reactive cationic species that would otherwise be destabilized by stronger interactions with the counteranion.

The coordinating ability of an anion can be quantified using various experimental and computational methods. Two common metrics are the Gutmann Donor Number (DN) and the Fluoride (B91410) Ion Affinity (FIA) of the corresponding Lewis acid.

-

Gutmann Donor Number (DN): An empirical measure of the nucleophilicity or Lewis basicity of a solvent or anion. A lower DN indicates a weaker donor and thus a more weakly coordinating species.

-

Fluoride Ion Affinity (FIA): The negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A higher FIA for the parent Lewis acid (e.g., PF₅ for PF₆⁻) indicates a more stable anion and, consequently, a more weakly coordinating nature.

The following table provides a comparative overview of the coordinating ability of the hexafluorophosphate anion relative to other common weakly coordinating anions.

| Anion | Parent Lewis Acid | Fluoride Ion Affinity (FIA) of Lewis Acid (kJ/mol) | Gutmann Donor Number (DN) (kcal/mol) | Coordinating Ability | Reference(s) |

| PF₆⁻ (Hexafluorophosphate) | PF₅ | 477 | 4.9 | Weak | [6][7] |

| BF₄⁻ (Tetrafluoroborate) | BF₃ | 378 | 9.0 | Moderate | [6][7] |

| SbF₆⁻ (Hexafluoroantimonate) | SbF₅ | 550 | - | Very Weak | [6] |

| ClO₄⁻ (Perchlorate) | Cl₂O₇ | - | 7.5 | Moderate | [7] |

| OTf⁻ (Triflate) | (CF₃SO₂)₂O | - | 9.8 | Moderate to Strong | [7] |

| B(C₆F₅)₄⁻ (Tetrakis(pentafluorophenyl)borate) | B(C₆F₅)₃ | 498 | - | Very Weak | [6] |

Note: DN values for anions are often determined in specific ionic liquids and can vary with the cation and conditions.

Experimental Protocols

Synthesis of this compound via Metathesis

A common and straightforward method for the laboratory-scale synthesis of this compound is the metathesis reaction between silver nitrate (B79036) and an alkali metal or ammonium (B1175870) hexafluorophosphate salt in a suitable solvent.[8]

Materials:

-

Silver nitrate (AgNO₃)

-

Ammonium hexafluorophosphate (NH₄PF₆) or Potassium hexafluorophosphate (KPF₆)

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

-

Schlenk flask or similar inert atmosphere reaction vessel

-

Magnetic stirrer and stir bar

-

Filter funnel and filter paper (or cannula filtration setup)

-

Vacuum pump

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve silver nitrate (1.0 equivalent) in a minimal amount of anhydrous acetonitrile in a Schlenk flask. In a separate flask, dissolve ammonium hexafluorophosphate (1.0 equivalent) in anhydrous acetonitrile.

-

Reaction: Slowly add the ammonium hexafluorophosphate solution to the stirring silver nitrate solution at room temperature. A white precipitate of ammonium nitrate will form immediately.

-

Stirring: Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete reaction.

-

Filtration: Filter the reaction mixture through a fine porosity filter to remove the precipitated ammonium nitrate. The filtrate contains the dissolved this compound.

-

Crystallization: To the filtrate, slowly add anhydrous diethyl ether with stirring until the solution becomes turbid.

-

Isolation: Allow the flask to stand undisturbed, preferably at a reduced temperature (e.g., 0 to -20 °C), to facilitate the crystallization of this compound.

-

Washing and Drying: Decant the supernatant and wash the resulting white crystals with cold, anhydrous diethyl ether. Dry the crystals under high vacuum to remove any residual solvent.

-

Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere, protected from light and moisture.

Caption: Workflow for the synthesis of this compound.

General Protocol for Halide Abstraction

This compound is frequently used to abstract a halide ligand from a metal complex, generating a cationic species.[9][10]

Materials:

-

Halido-metal complex (e.g., LₙM-X, where X = Cl, Br, I)

-

This compound (AgPF₆) (1.0 - 1.1 equivalents per halide)

-

Anhydrous, non-coordinating solvent (e.g., dichloromethane, acetonitrile, nitromethane)

-

Inert atmosphere reaction vessel (e.g., Schlenk flask)

-

Magnetic stirrer and stir bar

-

Syringe and needle for cannula transfer (or filter funnel)

-

NMR tubes for in-situ monitoring (optional)

Procedure:

-

Preparation: In an inert atmosphere glovebox or using Schlenk line techniques, dissolve the halido-metal complex in the chosen anhydrous solvent in a reaction vessel wrapped in aluminum foil to protect it from light.

-

Addition of AgPF₆: In a separate vessel, dissolve this compound in the same anhydrous solvent. Slowly add the AgPF₆ solution to the stirring solution of the metal complex at the desired temperature (often room temperature or below).

-

Reaction: The formation of a precipitate (AgX) is typically observed. The reaction time can vary from minutes to several hours, depending on the lability of the halide ligand and the reaction temperature. The progress of the reaction can be monitored by techniques such as NMR spectroscopy by observing the disappearance of the starting material and the appearance of the new cationic complex.

-

Separation of Silver Halide: Once the reaction is complete, the precipitated silver halide must be removed. This is typically achieved by cannula filtration or by filtering the solution through a pad of Celite or a fine porosity filter frit into another inert-atmosphere vessel.

-

Product Isolation/Further Reaction: The resulting filtrate contains the cationic metal complex with the hexafluorophosphate counteranion. This solution can be used directly for subsequent reactions, or the solvent can be removed under vacuum to isolate the product. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system.

Caption: General scheme for halide abstraction using AgPF₆.

Applications in Synthesis and Catalysis

The ability to generate cationic metal complexes in a weakly coordinating environment makes this compound a valuable reagent in numerous applications.

-

Stabilization of Reactive Cations: It is used to isolate and study highly electrophilic and coordinatively unsaturated metal complexes, which are often key intermediates in catalytic cycles.[10]

-

Catalyst Activation: In catalysis, AgPF₆ can be used to activate pre-catalysts by abstracting an anionic ligand, thereby generating the active cationic catalyst. This is common in, for example, gold and silver-catalyzed cyclization and addition reactions.[11][12]

-

Synthesis of Novel Materials: It is employed in the synthesis of coordination polymers and metal-organic frameworks where the large, non-coordinating PF₆⁻ anion can occupy voids in the structure or template the formation of specific architectures.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Corrosive: It can cause severe skin burns and eye damage.[9]

-

Hygroscopic and Light-Sensitive: It should be stored under an inert atmosphere, protected from moisture and light.[9]

-

Toxicity: Ingestion or inhalation may be harmful.[9]

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemical-resistant gloves

-

Lab coat

-

Work in a well-ventilated fume hood.

In case of exposure:

-

Skin contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Eye contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a cornerstone reagent for chemists seeking to explore the reactivity of cationic species. Its utility is derived from the robust, non-oxidizing, and weakly coordinating nature of the hexafluorophosphate anion. By understanding its properties and employing the appropriate handling and reaction protocols, researchers can effectively leverage this compound to access a wide array of reactive intermediates and novel chemical entities. This guide provides the foundational knowledge for the safe and effective use of this compound in a research and development setting.

References

- 1. 31P [nmr.chem.ucsb.edu]

- 2. spectrabase.com [spectrabase.com]

- 3. rsc.org [rsc.org]

- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 5. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Silver-catalyzed cascade cyclization for the synthesis of 4-aminotetrahydrocarbazole - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Silver Hexafluorophosphate: A Versatile Reagent in Modern Organic Synthesis

Introduction

Silver hexafluorophosphate (B91526) (AgPF₆) has emerged as a powerful and versatile reagent in organic synthesis, prized for its ability to act as a potent halide abstractor and a mild Lewis acid catalyst. Its utility stems from the combination of a soft silver(I) cation, which has a high affinity for halogens, and a non-coordinating hexafluorophosphate anion (PF₆⁻), which ensures the generation of highly reactive cationic intermediates. This unique combination enables a wide range of chemical transformations, making AgPF₆ an invaluable tool for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the use of silver hexafluorophosphate in several key areas of organic synthesis, including intramolecular cyclization of allenols, glycosylation of 2-deoxyglycosides, and its role as a co-catalyst in Friedel-Crafts acylations.

Application Note 1: Intramolecular Cyclization of Allenols to Furans

Overview

Silver(I) salts, including this compound, are effective catalysts for the intramolecular cyclization of allenols to form substituted furans and dihydrofurans.[1] The reaction proceeds through the activation of the allene (B1206475) moiety by the silver(I) ion, which facilitates the nucleophilic attack of the hydroxyl group. This methodology provides a direct and atom-economical route to valuable heterocyclic structures. The choice of the silver salt can influence the reaction efficiency and selectivity.

Mechanism

The catalytic cycle begins with the coordination of the silver(I) cation to the central carbon of the allene, rendering it more electrophilic. This is followed by an intramolecular nucleophilic attack from the hydroxyl group in a 5-endo-trig fashion to form a vinyl silver intermediate. Subsequent protonolysis of the carbon-silver bond regenerates the catalyst and furnishes the furan (B31954) product.

Experimental Protocol: Synthesis of 3-Tosyl-2,5-dihydrofurans

This protocol is adapted from a procedure using a silver(I) catalyst for the cyclization of α-hydroxy allenic sulfones.[1] While the original protocol specifies silver fluoride, the principle of silver(I) catalysis is demonstrated, and AgPF₆ can be explored as an alternative catalyst due to its similar activating properties.

Materials:

-

α-Hydroxy allenic sulfone (1.0 equiv)

-

This compound (AgPF₆) (0.1 equiv, 10 mol%)

-

Anhydrous acetonitrile (B52724) (CH₃CN)

Procedure:

-

To a solution of the α-hydroxy allenic sulfone in anhydrous acetonitrile, add this compound (10 mol%).

-

Stir the reaction mixture at ambient temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium chloride.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding 3-tosyl-2,5-dihydrofuran.

Quantitative Data

The following table presents representative data for the silver-catalyzed cyclization of α-hydroxy allenic sulfones to dihydrofurans.

| Entry | Substrate | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | α-Hydroxy allenic sulfone derivative 1 | AgF | CH₃CN | 1 | 95 |

| 2 | α-Hydroxy allenic sulfone derivative 2 | AgF | CH₃CN | 1 | 92 |

| 3 | α-Hydroxy allenic sulfone derivative 3 | AgF | CH₃CN | 1.5 | 90 |

Data is based on a similar silver(I)-catalyzed reaction and is for illustrative purposes.[1]

Logical Workflow for Silver-Catalyzed Allenol Cyclization

References

Application Notes and Protocols: Silver Hexafluorophosphate as a Catalyst in Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of silver hexafluorophosphate (B91526) (AgPF₆) as a versatile catalyst in a range of chemical transformations critical to research and development, including drug discovery. Silver hexafluorophosphate is valued for its high reactivity, solubility in organic solvents, and the weakly coordinating nature of its hexafluorophosphate anion.[1] This document details protocols for its use in enantioselective sulfimidation, transfer hydrogenation of aldehydes, and site-selective C-H deuteration of heterocycles.

Enantioselective Sulfimidation of 3-Thiosubstituted 2-Quinolones

This compound, in combination with a chiral phenanthroline ligand, catalyzes the enantioselective sulfimidation of 3-thiosubstituted 2-quinolones and 2-pyridones.[1][2] This reaction is crucial for the synthesis of chiral sulfimides, which are valuable building blocks in medicinal chemistry. The success of this methodology hinges on the use of a chiral ligand that facilitates a hydrogen bonding interaction, guiding the stereochemical outcome of the reaction. A heteroleptic silver complex, where the silver atom is coordinated to both the chiral ligand and an achiral 1,10-phenanthroline (B135089), is proposed as the key intermediate.[1][2]

Quantitative Data Summary

| Entry | Substrate | Product | Yield (%)[1][2] | ee (%)[1][2] |

| 1 | 3-(Methylthio)quinolin-2(1H)-one | N-(p-Nitrophenylsulfonyl)-S-methyl-S-(2-oxo-1,2-dihydroquinolin-3-yl)sulfimide | 95 | 92 |